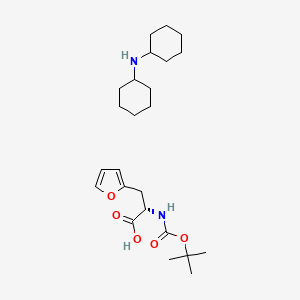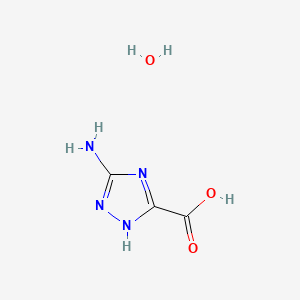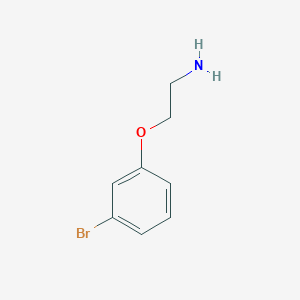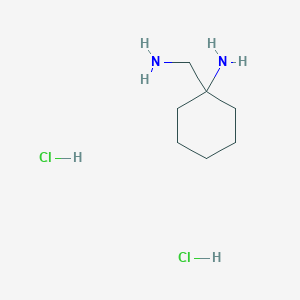
Ácido 6-aminooxihexanoico; bromhidrato
Descripción general
Descripción
6-Aminooxy-hexanoic acid; hydrobromide is a chemical compound with the molecular formula C6H14BrNO3 and a molecular weight of 228.08 g/mol . It is commonly used as a PROTAC linker in the synthesis of PROTAC molecules, which are designed for targeted protein degradation . This compound is characterized by its white solid form and is primarily used for research purposes .
Aplicaciones Científicas De Investigación
6-Aminooxy-hexanoic acid; hydrobromide has several scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTAC molecules for targeted protein degradation.
Biology: Employed in bioconjugation and protein modification studies.
Medicine: Investigated for its potential in developing targeted therapy drugs.
Industry: Utilized in the production of specialized research chemicals and reagents.
Mecanismo De Acción
Target of Action
6-Aminooxy-hexanoic acid hydrobromide is an alkyl chain-based PROTAC linker . The primary targets of this compound are proteins that are recognized by the two different ligands connected by the linker. One ligand is for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The compound works by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This is achieved through the two different ligands connected by the linker in the PROTAC .
Biochemical Pathways
The compound affects the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By selectively targeting proteins for degradation, it can influence various downstream effects depending on the specific proteins targeted.
Result of Action
The result of the compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the specific proteins being targeted.
Análisis Bioquímico
Biochemical Properties
6-Aminooxy-hexanoic acid; hydrobromide plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) . PROTACs are molecules that induce the degradation of target proteins by exploiting the ubiquitin-proteasome system. 6-Aminooxy-hexanoic acid; hydrobromide acts as an alkyl chain-based linker in these reactions, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This interaction facilitates the selective degradation of the target protein, making it a valuable tool in targeted therapy drug development .
Cellular Effects
6-Aminooxy-hexanoic acid; hydrobromide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By acting as a linker in PROTACs, it promotes the degradation of specific proteins, thereby modulating cell function . This modulation can lead to changes in cell signaling pathways, affecting downstream processes such as gene expression and metabolic activities. The compound’s ability to selectively degrade target proteins makes it a powerful tool for studying cellular processes and developing targeted therapies .
Molecular Mechanism
The molecular mechanism of 6-Aminooxy-hexanoic acid; hydrobromide involves its role as a linker in PROTACs. It binds to both the E3 ubiquitin ligase and the target protein, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome . This process involves the formation of a ternary complex, where the PROTAC molecule brings the E3 ligase and the target protein into close proximity, enabling the transfer of ubiquitin molecules to the target protein . The degradation of the target protein results in the modulation of cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Aminooxy-hexanoic acid; hydrobromide can change over time due to its stability and degradation. The compound is generally stable under recommended storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that the degradation of 6-Aminooxy-hexanoic acid; hydrobromide can impact its effectiveness in promoting protein degradation . Researchers must consider these temporal effects when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 6-Aminooxy-hexanoic acid; hydrobromide vary with different dosages in animal models. At lower doses, the compound effectively promotes the degradation of target proteins without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to tissues and organs . Researchers must carefully determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
6-Aminooxy-hexanoic acid; hydrobromide is involved in metabolic pathways related to protein degradation. It interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the selective degradation of target proteins . This interaction can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the use of 6-Aminooxy-hexanoic acid; hydrobromide in research and therapeutic applications.
Transport and Distribution
Within cells and tissues, 6-Aminooxy-hexanoic acid; hydrobromide is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function . The efficient transport and distribution of 6-Aminooxy-hexanoic acid; hydrobromide are essential for its effectiveness in promoting protein degradation and modulating cellular processes.
Subcellular Localization
The subcellular localization of 6-Aminooxy-hexanoic acid; hydrobromide is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on protein degradation . Understanding the subcellular localization of 6-Aminooxy-hexanoic acid; hydrobromide is important for optimizing its use in research and therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminooxy-hexanoic acid; hydrobromide typically involves the reaction of 6-aminohexanoic acid with hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrobromide salt .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the compound is generally produced in controlled laboratory settings for research purposes. The process involves standard organic synthesis techniques, ensuring high purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
6-Aminooxy-hexanoic acid; hydrobromide undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminooxy group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .
Comparación Con Compuestos Similares
Similar Compounds
6-Aminohexanoic acid: A derivative and analogue of lysine, used as an inhibitor for enzymes that bind lysine residues.
Aminocaproic acid: Known for its role in inhibiting proteolytic enzymes like plasmin, used in the treatment of bleeding disorders.
Uniqueness
6-Aminooxy-hexanoic acid; hydrobromide is unique due to its specific application as a PROTAC linker, which is not a common feature among similar compounds. Its ability to facilitate targeted protein degradation sets it apart from other aminooxy and aminohexanoic acid derivatives .
Propiedades
IUPAC Name |
6-aminooxyhexanoic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.BrH/c7-10-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUDSFOAMPGEOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCON.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590282 | |
| Record name | 6-(Aminooxy)hexanoic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448954-98-1 | |
| Record name | 6-(Aminooxy)hexanoic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}amine hydrochloride](/img/structure/B1285460.png)











